molecular formula C16H25ClN4 B13884075 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline

3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline

Cat. No.: B13884075
M. Wt: 308.8 g/mol
InChI Key: BZYAWQDGVLFOSZ-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position and a piperazinyl group substituted with a methylpiperidinyl moiety at the fourth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the chlorination of aniline to introduce the chloro group at the third position. This is followed by the nucleophilic substitution reaction with 4-(1-methylpiperidin-4-yl)piperazine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dechlorinated aniline derivatives, and substituted aniline derivatives .

Scientific Research Applications

3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazinyl moiety makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .

Properties

Molecular Formula

C16H25ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

3-chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H25ClN4/c1-19-6-4-14(5-7-19)20-8-10-21(11-9-20)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3

InChI Key

BZYAWQDGVLFOSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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